molecular formula C6H8N2O3 B159040 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 139297-51-1

5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B159040
M. Wt: 156.14 g/mol
InChI Key: SXCXVIBZRADHQB-UHFFFAOYSA-N
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Description

5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the CAS Number: 139297-51-1. It has a molecular weight of 156.14 . The compound is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid. Its Inchi Code is 1S/C6H8N2O3/c1-8-5(11-2)3-4(7-8)6(9)10/h3H,1-2H3,(H,9,10) and the Inchi Key is SXCXVIBZRADHQB-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid are not available, pyrazoles in general can undergo various reactions. For instance, they can be formed through the acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 193-194°C .

Scientific Research Applications

  • Synthesis of Bioactive Chemicals : Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

  • Antileishmanial and Antimalarial Activities : Some hydrazine-coupled pyrazoles have been synthesized and evaluated for their antileishmanial and antimalarial activities . For instance, compound 13 displayed superior antipromastigote activity . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .

  • D-Amino Acid Oxidase (DAO) Inhibitor : 3-Methylpyrazole-5-carboxylic acid is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine . It specifically prevents formalin-induced tonic pain .

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-methoxy-1-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-8-5(11-2)3-4(7-8)6(9)10/h3H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCXVIBZRADHQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566597
Record name 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid

CAS RN

139297-51-1
Record name 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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